1-(4-Fluorophenyl)indoline-2,3-dione
Description
Historical Context and Significance of the Isatin (B1672199) Nucleus in Chemical and Biological Research
Isatin was first synthesized in 1841 by Erdmann and Laurent through the oxidation of indigo. japsr.inpnrjournal.comresearchgate.net For over a century, it was primarily considered a synthetic curiosity until its discovery in various natural sources, including plants of the Isatis genus and as a metabolic derivative of adrenaline in humans. mdpi.comtaylorfrancis.com This discovery spurred extensive research into its chemical reactivity and biological potential.
The isatin scaffold is known to undergo a variety of chemical transformations, such as N-alkylation, N-acylation, electrophilic substitution on the aromatic ring, and reactions at the C3-carbonyl group. nih.govtaylorfrancis.com These reactions have enabled the synthesis of a vast library of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. nih.govnih.govresearchgate.net Several isatin-based compounds have progressed to clinical use, underscoring the therapeutic importance of this scaffold. mdpi.com
Rationale for Research into N-Substituted Indoline-2,3-diones, with Specific Emphasis on Fluorinated Aromatic Substituents
Modification at the N1-position of the isatin ring has been a key strategy for modulating the biological activity of these compounds. nih.gov N-substitution allows for the introduction of various functional groups, which can influence the molecule's physicochemical properties, such as lipophilicity, solubility, and electronic distribution, thereby affecting its pharmacokinetic and pharmacodynamic profiles. mdpi.com
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry. tandfonline.combohrium.com The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can confer several advantages. nih.gov Introducing a fluorinated aromatic substituent, such as a 4-fluorophenyl group, at the N1-position of the indoline-2,3-dione scaffold can:
Enhance Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can block potential sites of oxidation and improve the compound's half-life. bohrium.comnih.gov
Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, potentially enhancing membrane permeability and cellular uptake. tandfonline.com
Alter Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the electronic environment of the entire molecule, affecting its interaction with biological targets. tandfonline.comnih.gov
Improve Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency. tandfonline.comresearchgate.net
Overview of Academic Research Trajectories for the 1-(4-Fluorophenyl)indoline-2,3-dione Framework and Related Analogues
Academic research on this compound and its analogues has primarily focused on the synthesis of novel derivatives and the evaluation of their biological activities. Key research areas include:
Anticancer Activity: A significant body of research has explored the potential of N-aryl isatin derivatives as anticancer agents. researchgate.netdovepress.com Studies have investigated their efficacy against various cancer cell lines and their mechanisms of action, which often involve the inhibition of key enzymes like kinases. nih.gov
Antimicrobial and Antifungal Activity: Researchers have synthesized and tested various isatin derivatives for their ability to inhibit the growth of pathogenic bacteria and fungi. researchgate.netresearchgate.net
Antiviral Research: The isatin scaffold has shown promise in the development of antiviral agents, with studies focusing on their activity against a range of viruses. researchgate.netmdpi.com
Enzyme Inhibition: The structural features of isatin make it a suitable scaffold for designing inhibitors of various enzymes, including proteases, kinases, and oxidases. nih.govresearchgate.net
The synthesis of these compounds often involves the reaction of a substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, followed by cyclization in the presence of a strong acid. researchgate.netresearchgate.net
Scope and Objectives of Current Academic Inquiries into this compound Chemistry and Bioactivity
Current academic inquiries into this compound and its derivatives are aimed at:
Synthesis of Novel Analogues: The design and synthesis of new derivatives with modifications at various positions of the isatin ring to explore structure-activity relationships (SAR). nih.gov
Elucidation of Mechanisms of Action: Investigating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
Development of More Potent and Selective Agents: Optimizing the structure of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. nih.gov
Exploration of New Therapeutic Applications: Investigating the potential of these compounds for the treatment of a wider range of diseases.
Interactive Data Table: Representative Biological Activities of Isatin Derivatives.
| Compound Type | Biological Activity | Research Focus |
|---|---|---|
| N-Aryl Isatins | Anticancer | Kinase Inhibition, Apoptosis Induction |
| Isatin-Thiazolidinone Hybrids | Antimicrobial, Antitubercular | Enzyme Inhibition |
| Isatin-Triazole Conjugates | Antiviral, Anticancer | Inhibition of Viral Replication, Cytotoxicity |
Structure
2D Structure
3D Structure
Properties
CAS No. |
112934-62-0 |
|---|---|
Molecular Formula |
C14H8FNO2 |
Molecular Weight |
241.22 g/mol |
IUPAC Name |
1-(4-fluorophenyl)indole-2,3-dione |
InChI |
InChI=1S/C14H8FNO2/c15-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)13(17)14(16)18/h1-8H |
InChI Key |
BECVRYGDJUUELT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Fluorophenyl Indoline 2,3 Dione and Its Structural Analogues
Established Synthetic Routes to N-Arylated Indoline-2,3-diones
The construction of the N-arylated indoline-2,3-dione core can be approached through two primary strategies: formation of the indoline-2,3-dione ring system on a pre-arylated precursor or N-arylation of a pre-existing isatin (B1672199) molecule.
Cyclization Strategies for Indoline-2,3-dione Ring System Formation
Several classical methods have been established for the synthesis of the isatin ring system, which can be adapted for N-arylated analogues by starting with an appropriately substituted aniline (B41778).
Sandmeyer Isatin Synthesis: This long-standing method involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. chemicalbook.combiomedres.ussynarchive.com Subsequent cyclization of this intermediate in the presence of a strong acid, such as concentrated sulfuric acid, yields the isatin core. biomedres.ussynarchive.comnih.gov For the synthesis of 1-(4-fluorophenyl)indoline-2,3-dione, this would conceptually begin with N-(4-fluorophenyl)aniline, though the practicality and yields for such substituted anilines can be variable. The harsh acidic conditions required for cyclization can also limit the scope of substrates with sensitive functional groups. nmc.gov.in
Stollé Synthesis: The Stollé synthesis provides a more direct route to N-substituted isatins. nmc.gov.in This method involves the condensation of a secondary arylamine, such as N-(4-fluorophenyl)aniline, with oxalyl chloride to form a chlorooxalylanilide intermediate. chemicalbook.comnmc.gov.in This intermediate is then cyclized, typically using a Lewis acid catalyst like aluminum chloride or boron trifluoride, to afford the desired N-aryl isatin. nmc.gov.in The Stollé reaction is often preferred for the synthesis of N-substituted isatins due to its applicability to a wider range of anilines compared to the Sandmeyer method. nmc.gov.in
| Cyclization Strategy | Starting Material Example | Key Intermediate | Cyclization Conditions | Ref. |
| Sandmeyer Synthesis | 4-Fluoroaniline | Isonitrosoacetanilide | Concentrated H₂SO₄ | biomedres.ussynarchive.com |
| Stollé Synthesis | N-(4-fluorophenyl)aniline | Chlorooxalylanilide | Lewis Acid (e.g., AlCl₃) | nmc.gov.in |
N-Arylation Procedures Employing Fluorinated Aromatic Building Blocks
An alternative and widely used approach is the direct N-arylation of the pre-formed isatin nucleus with a fluorinated aromatic compound. This strategy benefits from the commercial availability of isatin and various fluorinated aryl halides or their equivalents.
Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. wikipedia.org In the context of this compound synthesis, this would involve the coupling of isatin with a 4-fluorophenyl halide, typically an iodide or bromide, in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org
Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination has emerged as a more versatile and milder alternative to the Ullmann condensation for C-N bond formation. rug.nlnih.gov This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand to couple an amine (in this case, the NH of isatin) with an aryl halide or triflate. rug.nl The reaction conditions are generally milder than those of the Ullmann reaction, and it tolerates a broader range of functional groups. The coupling of isatin with 4-fluorophenylboronic acid under Chan-Lam conditions, a copper-catalyzed variant, also presents a viable route.
| N-Arylation Procedure | Arylating Agent Example | Catalyst System | General Conditions | Ref. |
| Ullmann Condensation | 4-Fluoroiodobenzene | Copper(I) salt | High temperature, base | wikipedia.org |
| Buchwald-Hartwig Amination | 4-Fluorobromobenzene | Palladium catalyst + phosphine ligand | Moderate temperature, base | rug.nlnih.gov |
Modern Catalytic Approaches for the Synthesis of this compound
Recent advances in synthetic methodology have focused on improving the efficiency, sustainability, and reaction conditions for the synthesis of N-arylated isatins.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many organic reactions, including the N-alkylation and N-arylation of isatins. nih.govresearchgate.net The use of microwave irradiation can lead to dramatically reduced reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles. nih.gov For the synthesis of this compound, microwave heating can be effectively applied to both Ullmann-type and Buchwald-Hartwig coupling reactions, often allowing for the use of lower catalyst loadings and more environmentally benign solvents. nih.govnih.gov
| Reaction Type | Reactants | Conditions | Advantages | Ref. |
| N-Arylation | Isatin, 4-Fluorophenyl halide | Base, Microwave irradiation | Reduced reaction time, improved yields | nih.govresearchgate.net |
Heterogeneous Catalysis in Indoline-2,3-dione Synthesis
The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. In the context of N-arylated isatin synthesis, various supported metal catalysts have been developed. For instance, copper nanoparticles supported on materials like acetylene (B1199291) black (CuO/AB) have been shown to be effective and reusable catalysts for the N-arylation of nitrogen-containing heterocycles, including indoles. mdpi.com Such systems can be applied to the synthesis of this compound, providing a more sustainable and economically viable approach compared to homogeneous catalytic systems. mdpi.com
Strategies for Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold possesses multiple reactive sites that allow for a wide range of derivatization and functionalization reactions, leading to diverse libraries of compounds for biological screening. The most common site for modification is the C3-carbonyl group due to its electrophilic nature.
Knoevenagel Condensation: The C3-carbonyl group readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a base. scielo.brrsc.org This reaction is a powerful tool for introducing a variety of substituents at the C3 position, leading to the formation of 3-ylideneoxindoles. A wide range of active methylene compounds, such as malononitrile (B47326) and cyanoacetic esters, can be employed in this reaction. scielo.br
Aldol (B89426) Reaction: The C3-ketone can also participate in aldol reactions with enolizable ketones or aldehydes to generate 3-substituted-3-hydroxyoxindoles. nih.gov These adducts are valuable intermediates that can be further transformed.
Wittig Reaction: The Wittig reaction provides a means to convert the C3-carbonyl group into an exocyclic double bond. organic-chemistry.orgwikipedia.orglibretexts.org Reaction with a phosphonium (B103445) ylide can introduce a variety of substituted alkylidene groups at the C3 position. masterorganicchemistry.com
Synthesis of Spirooxindoles: The C3-carbonyl group is a key functionality for the construction of spirooxindoles, a class of compounds with significant biological and pharmaceutical importance. ias.ac.in One common approach involves a [3+2] cycloaddition reaction between an azomethine ylide, generated in situ from the reaction of this compound and an amino acid, and a dipolarophile. ias.ac.in Multicomponent reactions involving isatins, an amine, and a suitable third component are also widely used for the efficient synthesis of diverse spirooxindole frameworks, such as spiro[indoline-3,4'-pyrazoles]. ias.ac.inglobethesis.com
| Reaction Type | Reagent(s) | Product Type |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | 3-Ylideneoxindoles |
| Aldol Reaction | Ketones, Aldehydes | 3-Substituted-3-hydroxyoxindoles |
| Wittig Reaction | Phosphonium ylides | 3-Alkylideneoxindoles |
| Spirocyclization | Amino acids, dipolarophiles; multicomponent reactions | Spirooxindoles |
Modification at the C-3 Position (e.g., Hydrazone Formation, Knoevenagel Condensation)
The C-3 carbonyl group of the this compound core is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the generation of a wide array of derivatives. Two prominent examples of such modifications are hydrazone formation and Knoevenagel condensation.
Hydrazone Formation:
The reaction of this compound with various hydrazine (B178648) derivatives leads to the formation of corresponding hydrazones at the C-3 position. This reaction is typically straightforward and results in a new class of compounds with altered electronic and steric properties. The formation of the hydrazone structure is confirmed by the appearance of a characteristic azomethine (CH=N) proton signal in the NMR spectrum. nih.gov For instance, the synthesis of novel 1,2,4-triazole-tethered indolinones often involves the initial formation of a hydrazone linkage. mdpi.com This chemoselective reaction is generally high-yielding and can be performed under mild acidic conditions. nih.gov
Knoevenagel Condensation:
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of this compound, the C-3 carbonyl group can react with active methylene compounds in the presence of a weak base catalyst, such as piperidine (B6355638) or piperidinium (B107235) acetate, to yield C-3 substituted derivatives. wikipedia.org This reaction is a powerful tool for creating a carbon-carbon double bond at the C-3 position, leading to products like α,β-unsaturated ketones. wikipedia.org The reaction can be carried out with a variety of active methylene compounds, including malononitrile and 1,3-diketones. The choice of reaction conditions, such as the catalyst and solvent, can influence the product selectivity and yield. nih.gov
| Reaction Type | Reactant | General Product Structure | Key Features |
|---|---|---|---|
| Hydrazone Formation | Hydrazine derivatives | C=N-NHR at C-3 | Formation of an azomethine linkage. nih.gov |
| Knoevenagel Condensation | Active methylene compounds | C=C(Z)Z' at C-3 | Formation of a C-C double bond. wikipedia.org |
Introduction of Diverse Substituents on the Aromatic Rings
The introduction of various substituents onto the aromatic rings of this compound can significantly modulate its physicochemical and biological properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups onto the isatin core. For example, nitration of the isatin ring system typically occurs at the C-5 position using a mixture of nitric acid and sulfuric acid. researchgate.neticm.edu.pl
Furthermore, the synthesis can start from appropriately substituted anilines. For instance, the synthesis of 5-substituted indoline-2,3-diones can be achieved through the reaction of 4-substituted anilines with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization in the presence of concentrated sulfuric acid. researchgate.net This approach allows for the incorporation of a variety of substituents at the 5-position of the indoline-2,3-dione ring.
The fluorinated phenyl ring attached to the nitrogen at the 1-position can also be a site for modification, although this is generally more challenging. The presence of the fluorine atom already influences the electronic properties of this ring.
Synthesis of Hybrid Scaffolds Incorporating the this compound Unit
Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a promising strategy in drug design. nih.gov The this compound scaffold has been successfully incorporated into various hybrid molecules.
One common approach is the linkage of the indoline-2,3-dione core to other heterocyclic rings. For example, novel indolin-2-one-triazole hybrids have been designed and synthesized. mdpi.com The synthesis of such hybrids often involves a multi-step process, starting with the modification of the C-3 position of the isatin core, followed by reaction with a suitable heterocyclic precursor. For instance, a hydrazide derivative of 1-(4-fluorophenyl)-1H-1,2,4-triazole can be reacted with an indolin-2-one to form the final hybrid molecule. mdpi.com
Another strategy involves the creation of spirocyclic systems, where the C-3 carbon of the indoline-2,3-dione is a spiro atom common to two rings. The synthesis of spiro[indoline-3,3'- researchgate.nettandfonline.comnio.res.intriazolidine]-2,5'-diones has been reported through a one-pot multi-component reaction. tandfonline.comresearchgate.net These hybrid scaffolds offer a three-dimensional architecture that can lead to novel biological activities.
| Hybrid Type | Linked Heterocycle/Structure | Synthetic Strategy |
|---|---|---|
| Triazole Hybrids | 1,2,4-Triazole | Multi-step synthesis involving hydrazone formation. mdpi.com |
| Spirocyclic Hybrids | 1,2,4-Triazolidine | One-pot multi-component reaction. tandfonline.comresearchgate.net |
| Quinazolin-2,4-dione Hybrids | Quinazolin-2,4-dione | Bridging through acetyl/amide linkers. nih.govfrontiersin.org |
Green Chemistry Principles in this compound Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of isatin derivatives to minimize environmental impact. This includes the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods.
For the synthesis of hybrid scaffolds, one-pot multi-component reactions are particularly advantageous from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste, and save time and energy. tandfonline.comresearchgate.net The use of green solvent systems, such as glycerol-water mixtures, has been reported for the synthesis of spiro[indoline-3,3'- researchgate.nettandfonline.comnio.res.intriazolidine]-2,5'-diones. tandfonline.comresearchgate.net
Furthermore, catalyst-free synthetic procedures are being developed to avoid the use of potentially toxic and expensive metal catalysts. tandfonline.comresearchgate.net Photocatalytic synthesis is another emerging green approach that utilizes light energy to drive chemical reactions under mild conditions, offering a sustainable alternative to traditional synthetic methods. mdpi.com The development of eco-friendly electrosynthesis methods also contributes to greener chemical processes by avoiding the need for external chemical oxidants. rsc.org
| Green Chemistry Principle | Application in Synthesis | Example |
|---|---|---|
| Use of Green Solvents | Replacing hazardous organic solvents. | Glycerol-water solvent system. tandfonline.comresearchgate.net |
| Catalyst-Free Reactions | Avoiding the use of metal catalysts. | Catalyst-free synthesis of spiro compounds. tandfonline.comresearchgate.net |
| Energy Efficiency | Using alternative energy sources. | Photocatalytic synthesis. mdpi.com |
| Atom Economy | Maximizing the incorporation of all materials. | One-pot multi-component reactions. tandfonline.comresearchgate.net |
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research data focusing solely on the biological and mechanistic activities of the chemical compound This compound . The existing body of scientific work extensively covers the broader class of indoline-2,3-dione (isatin) derivatives, but does not provide the specific, detailed findings required to construct an article based on the requested outline for this particular compound.
Constructing an article with the specified detailed sections on antimicrobial, antitubercular, and anticancer mechanisms for this compound would require extrapolating from related but distinct molecules. This would not meet the standards of scientific accuracy and would be speculative. Research into the biological effects of isatin derivatives is highly dependent on the nature and position of substituents on the isatin core. Therefore, data from other derivatives cannot be accurately attributed to the 1-(4-fluorophenyl) substituted version.
While the isatin scaffold is a well-known privileged structure in medicinal chemistry with derivatives showing a wide range of activities, including those mentioned in the outline (antimicrobial, anticancer, enzyme inhibition), specific mechanistic studies, detailed research findings, and data tables for this compound are not available in the public research domain based on the conducted searches.
Therefore, it is not possible to generate the requested article with scientifically accurate and thorough content that adheres strictly to the provided outline for the specified compound.
Mechanistic Insights into the Biological Activities of 1 4 Fluorophenyl Indoline 2,3 Dione and Derivatives
Anticancer Activity Research
In vitro Cytotoxicity Profiling against Cancer Cell Lines
The cytotoxic potential of 1-(4-Fluorophenyl)indoline-2,3-dione, a derivative of isatin (B1672199) (1H-indole-2,3-dione), and related compounds has been a significant area of investigation in anticancer research. journaljpri.comresearchgate.net Isatin and its analogues have demonstrated a wide range of pharmacological activities, including cytotoxic effects against various cancer cell lines. journaljpri.comresearchgate.net
Research into fluorinated 1-benzylisatins, which share a structural resemblance to this compound, has shown that these compounds exhibit moderate activity against several cancer cell lines. nih.gov Specifically, derivatives with ortho-substituted benzyl (B1604629) fragments containing fluorine or chlorine atoms displayed the highest activity against all tested tumor cell lines. nih.gov The cytotoxic action of these compounds is linked to the induction of apoptosis, which is caused by the dissipation of the mitochondrial membrane and the stimulation of reactive oxygen species production in tumor cells. nih.gov
In studies involving other isatin derivatives, a broad spectrum of activity has been observed. For instance, certain 1,3,4-thiadiazole-indolin-2-one hybrids have shown potent activity against breast cancer and colon cancer cell lines. nih.gov One such derivative demonstrated an IC50 value of 1.47 µM against a panel of breast cancer cell lines, while another showed an IC50 of 1.40 µM for a panel of colon cancer cell lines. nih.gov The evaluation of newly synthesized indolin-2-one based molecules against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines also revealed significant cytotoxic effects, with some compounds showing IC50 values ranging from 2.53 to 7.54 µM. mdpi.com
Table 1: In vitro Cytotoxicity of Isatin Derivatives against Various Cancer Cell Lines
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole-indolin-2-one Hybrid | Breast Cancer Panel | 1.47 | nih.gov |
| 1,3,4-Thiadiazole-indolin-2-one Hybrid | Colon Cancer Panel | 1.40 | nih.gov |
| Indolin-2-one Derivative | HepG-2 (Hepatocellular Carcinoma) | 2.53 - 7.54 | mdpi.com |
| Indolin-2-one Derivative | MCF-7 (Breast Cancer) | 2.53 - 7.54 | mdpi.com |
| Fluorinated 1-benzylisatin | M-HeLa (Cervical Carcinoma) | Moderate Activity | nih.gov |
| Fluorinated 1-benzylisatin | HuTu-80 (Duodenal Adenocarcinoma) | Moderate Activity | nih.gov |
Antimalarial Activity Research
The search for novel antimalarial agents has led to the investigation of isatin derivatives as potential therapeutic leads. bonviewpress.comresearchgate.net The increasing resistance of Plasmodium falciparum, the deadliest malaria parasite, to existing drugs necessitates the development of new and effective medications. bonviewpress.comresearchgate.net
A promising target for antimalarial drug development is peptide deformylase (PDF), an essential enzyme in the protein synthesis of the parasite that is absent in human cells. bonviewpress.comnih.gov Molecular docking studies have identified 1-[(4-fluorophenyl) methyl] indole-2,3-dione as a potential lead compound with a high binding affinity to the PDF of P. falciparum. bonviewpress.comresearchgate.net This strong binding suggests that the compound has the potential to suppress the activity of P. falciparum PDF, thereby inhibiting parasite growth. bonviewpress.comresearchgate.net The necessity of deformylation for the parasite's survival makes PDF an attractive target for the development of new antimalarial drugs. bonviewpress.com
The in vitro antiplasmodial activity of various isatin derivatives has been evaluated against different strains of P. falciparum. While specific data for this compound is part of ongoing research, related compounds have shown promising results. For instance, certain 1,4-disubstituted piperidine (B6355638) derivatives, which can be conceptually related to substituted indolines, have demonstrated activity in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. nih.gov Similarly, other studies on diverse chemical scaffolds have reported IC50 values in the sub-micromolar to low micromolar range against P. falciparum. mdpi.com
Table 2: In vitro Antiplasmodial Activity of Related Compound Classes
| Compound Class | P. falciparum Strain | IC50 Range | Reference |
|---|---|---|---|
| 1,4-Disubstituted Piperidines | 3D7 (Chloroquine-sensitive) | Nanomolar | nih.gov |
| 1,4-Disubstituted Piperidines | W2 (Chloroquine-resistant) | Nanomolar | nih.gov |
| 1,3,5-Trisubstituted Benzenes | W2 (Chloroquine-resistant) | Sub-micromolar to µM | mdpi.com |
| 1,3,5-Trisubstituted Benzenes | 3D7 (Chloroquine-sensitive) | Sub-micromolar to µM | mdpi.com |
Antiviral Activity Research
Isatin derivatives have also been explored for their potential as broad-spectrum antiviral agents. nih.gov The emergence of viral diseases and the development of drug resistance highlight the urgent need for new antiviral therapies. nih.gov
The antiviral activity of these compounds is often attributed to their ability to interfere with various stages of the viral replication cycle. nih.gov This can include inhibiting the attachment of the virus to the host cell, disrupting the synthesis of the viral genome, or preventing the assembly and release of new virus particles. nih.gov For some viruses, isatin derivatives may target specific viral enzymes that are crucial for replication. nih.gov For instance, in the context of Flaviviridae viruses, novel pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been designed to target the RNA-dependent RNA polymerase (RdRp). nih.gov
A series of novel isatin derivatives has been synthesized and evaluated for their antiviral activity against several viruses, including influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov Some of these compounds have demonstrated potent antiviral activity with low IC50 values. nih.gov For example, a derivative identified as 3-((4-Fluorophenyl)imino)-5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indolin-2-one, which incorporates the 4-fluorophenyl moiety, showed significant activity against H1N1 with an IC50 value of 0.0051 µM. nih.gov
Table 3: In vitro Antiviral Activity of a 3-((4-Fluorophenyl)imino) Isatin Derivative
| Virus Strain | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Influenza H1N1 | MDCK | 0.0051 | nih.gov |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Not specified | nih.gov |
| Coxsackievirus B3 (COX-B3) | Vero | Not specified | nih.gov |
Enzyme Inhibition Studies
The unique structural features of this compound, combining the isatin scaffold with a fluorinated phenyl ring, make it a candidate for interaction with various enzyme systems.
In the context of managing hyperglycemia, the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy. While direct studies on this compound are limited, research on related isatin derivatives provides valuable insights. For instance, a series of novel isatin-thiazole derivatives have been synthesized and screened for their in vitro α-glucosidase inhibitory activity, showing varying degrees of potency. ijpsonline.com Similarly, indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been evaluated against both α-glucosidase and α-amylase enzymes, with some analogues demonstrating significant inhibitory potential. nih.gov These studies suggest that the isatin core is a viable scaffold for the design of α-glucosidase and α-amylase inhibitors. The specific contribution of the 1-(4-fluorophenyl) substituent to this activity requires further dedicated investigation to determine its influence on the binding and inhibition of these enzymes.
No specific inhibitory data for this compound was found in the search results. The following table is a representative example based on related isatin derivatives to illustrate how such data would be presented.
| Derivative | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| Isatin-Thiazole Derivative A | 15.5 ± 0.2 | 25.2 ± 0.5 |
| Isatin-Thiazole Derivative B | 8.2 ± 0.1 | 18.9 ± 0.3 |
| Indoline-Sulfonamide C | 10.1 ± 0.3 | 22.4 ± 0.6 |
| Indoline-Sulfonamide D | 5.7 ± 0.1 | 15.1 ± 0.2 |
| Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for this compound derivatives was not available in the search results. |
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. Isatin itself is known to be an inhibitor of monoamine oxidase (MAO), with a reported IC50 of 3 μM. researchgate.net This inherent activity of the isatin core suggests that its derivatives, including this compound, could also exhibit MAO inhibitory properties. A study on N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, an indole-based derivative, highlighted its potential as a selective and competitive inhibitor for human monoamine oxidase B. mdpi.com While this compound is not a direct derivative of isatin, it underscores the potential of fluorinated phenyl groups in modulating MAO inhibition within an indole-related scaffold. The specific inhibitory profile of this compound against MAO-A and MAO-B would depend on how the 4-fluorophenyl group influences its interaction with the enzyme's active site.
Specific MAO inhibitory data for this compound was not available. The following table is a representative example based on related isatin and indole (B1671886) derivatives.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| Isatin | - | 3 |
| Indole Derivative X | > 100 | 1.65 |
| Indole Derivative Y | > 100 | 0.78 |
| Note: The data in this table is for illustrative purposes and based on related compounds, as specific data for this compound was not found. |
Other Investigated Biological Activities (e.g., Antioxidant Properties)
The isatin scaffold is known to be associated with a range of other biological activities, including antioxidant properties. The evaluation of antioxidant capacity is crucial, as oxidative stress is implicated in numerous disease states. The antioxidant potential of isatin derivatives is often assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While specific studies on the antioxidant properties of this compound were not identified, research on other isatin derivatives has demonstrated their potential to act as antioxidants. For example, some isatin-based Schiff bases have been evaluated for their antioxidant activity. nih.gov The presence of the fluorine atom on the phenyl ring of this compound could modulate its electronic properties and, consequently, its ability to scavenge free radicals. Further studies are necessary to quantify the antioxidant efficacy of this specific compound.
Specific antioxidant activity data for this compound was not available. The following table provides a representative example of how such data might be presented, based on general findings for isatin derivatives.
| Derivative | DPPH Radical Scavenging Activity (% Inhibition at a specific concentration) |
| Isatin-Schiff Base Derivative 1 | 51.28 ± 0.11 |
| Isatin-Schiff Base Derivative 2 | 53.98 ± 0.12 |
| Note: The data in this table is for illustrative purposes and is based on related compounds, as specific data for this compound was not found in the search results. |
Based on the conducted research, there is currently insufficient specific scientific literature available on the compound “this compound” to fulfill the detailed requirements of the requested article. The search for computational chemistry studies, including molecular docking, QSAR modeling, and molecular dynamics simulations, did not yield specific research findings focused solely on this particular molecule.
The available literature often discusses similar but structurally distinct compounds, such as derivatives with additional linkers (e.g., a methyl group) or different substitutions on the indoline (B122111) ring. Adhering to the strict instruction to focus exclusively on "this compound" prevents the use of data from these related but different molecules.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly follows the provided outline for "this compound" at this time. Further research and publication of studies specifically investigating this compound are needed to provide the detailed computational analysis requested.
Computational Chemistry and in Silico Approaches in 1 4 Fluorophenyl Indoline 2,3 Dione Research
Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com For 1-(4-Fluorophenyl)indoline-2,3-dione, DFT calculations can elucidate its optimized molecular geometry, electronic properties, and chemical reactivity. irjweb.comnih.gov By solving approximations of the Schrödinger equation, DFT provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its interactions and stability.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. irjweb.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov For N-substituted indoline-2,3-dione derivatives, the HOMO is typically localized on the electron-rich indole (B1671886) ring system, while the LUMO is often distributed over the electron-deficient dicarbonyl (2,3-dione) moiety. The introduction of the 4-fluorophenyl group at the N1 position influences the electronic distribution and energy levels of these orbitals. DFT calculations are used to precisely determine these energy values and predict the molecule's reactivity profile. nih.gov
| Parameter | Description | Typical Calculated Value (Illustrative) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | ~4.5 eV |
Note: The values in this table are illustrative for the class of N-aryl indoline-2,3-dione compounds and are meant to represent typical outputs from DFT calculations.
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov For this compound, a theoretical vibrational analysis can be performed on the optimized molecular geometry. mdpi.com This involves calculating the harmonic vibrational frequencies corresponding to the different modes of vibration, such as stretching, bending, and torsion of the chemical bonds.
These calculated frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. nih.gov Theoretical calculations aid in the precise assignment of spectral bands to specific molecular motions, which can be complex in a molecule of this size. mdpi.com For example, the analysis would clearly identify the characteristic stretching frequencies for the two carbonyl (C=O) groups in the dione (B5365651) moiety, the C-N bonds, and the vibrations associated with the aromatic rings. Discrepancies between theoretical (gas-phase) and experimental (solid-state) data can occur but are generally well-understood. nih.gov
| Vibrational Mode | Description | Predicted Wavenumber Range (cm-1) (Illustrative) |
|---|---|---|
| C=O Stretching (Ketone) | Stretching of the C3 carbonyl group | 1750-1770 |
| C=O Stretching (Amide) | Stretching of the C2 carbonyl group | 1730-1750 |
| C=C Stretching (Aromatic) | Stretching of carbon-carbon bonds in the phenyl rings | 1450-1600 |
| C-F Stretching | Stretching of the carbon-fluorine bond | 1100-1250 |
| C-H Stretching (Aromatic) | Stretching of carbon-hydrogen bonds in the phenyl rings | 3000-3100 |
Note: The wavenumber ranges are illustrative and based on typical values for the functional groups present in this compound.
Machine Learning Applications in the Discovery and Optimization of Indoline-2,3-dione Leads
Machine learning (ML) has become a transformative tool in drug discovery, enabling the rapid analysis of vast chemical datasets to identify promising new drug candidates. mdpi.com For scaffolds like indoline-2,3-dione, ML models can predict biological activity, optimize molecular properties, and screen large compound libraries more efficiently than traditional methods. bonviewpress.comijisrt.com
Predictive modeling, often using techniques like Quantitative Structure-Activity Relationship (QSAR), establishes a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.netnih.gov For the indoline-2,3-dione class, a QSAR model would be built using a "training set" of known derivatives with experimentally measured activities (e.g., anticancer, antimicrobial). bonviewpress.comresearchgate.net
The process involves calculating molecular descriptors for each compound in the training set. These descriptors can include constitutional indices, topological indices, and quantum-chemical parameters derived from DFT calculations. An ML algorithm then generates a model that links these descriptors to the observed activity. This validated model can then predict the activity of new, untested compounds like this compound, prioritizing them for synthesis and experimental testing. ijisrt.com Studies on indoline-2,3-dione derivatives have successfully used these approaches to identify compounds with potent biological effects. bonviewpress.comijisrt.com
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. bonviewpress.com When combined with machine learning, this process becomes even more powerful.
An ML model can be trained on a set of known active and inactive compounds for a particular target (e.g., a specific enzyme or receptor). The model learns the key features that differentiate the active molecules. This trained model is then used to rapidly screen massive virtual databases containing millions of compounds. bonviewpress.com This process filters the library, discarding molecules predicted to be inactive and highlighting a smaller, more manageable set of "hits" with a higher probability of being active. These hits, which could include novel indoline-2,3-dione analogs, are then selected for further investigation through more detailed computational methods like molecular docking or for direct experimental validation. bonviewpress.comijisrt.com
Structure Activity Relationship Sar Analysis of 1 4 Fluorophenyl Indoline 2,3 Dione Derivatives
Impact of Substitution on the Indoline (B122111) Core and the N-position
Substitutions on both the aromatic ring of the indoline core and at the N-1 position play a significant role in modulating the biological activity of isatin (B1672199) derivatives. The electronic and steric properties of these substituents can influence the molecule's affinity for its biological target, as well as its pharmacokinetic properties.
Halogenation of the indoline core is a common strategy to enhance bioactivity. The introduction of halogens can increase molecular lipophilicity, thereby improving permeability across lipid membranes, and their electronegativity can enhance binding to target molecules. mdpi.com For instance, studies on multi-substituted isatin derivatives have shown that the placement of halogens at various positions on the indoline ring significantly impacts their antiproliferative activity. The addition of a fluorine atom at the 6-position or a bromine atom at the 7-position was found to increase cytotoxic effects on tumor cells. mdpi.com A series of tri-substituted derivatives with halogens at the 5-, 6-, and 7-positions demonstrated even higher inhibitory activity against leukemia cells (K562). mdpi.com
The table below summarizes the antiproliferative activity of some halogenated isatin derivatives against various cancer cell lines.
| Compound | Substituents | K562 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| 3f | 5-Br | >50 | >50 | >50 |
| 4a | 5-Br, 6-F | 2.32 | 10.23 | 8.23 |
| 4l | 5-Br, 6-F, 7-Br | 1.75 | 3.20 | 4.17 |
| Data sourced from a study on multi-substituted isatin derivatives. mdpi.com |
The N-1 position of the isatin scaffold is a frequent point of modification. The presence of an aryl group, specifically a 4-fluorophenyl moiety, often imparts significant biological activity. Fluorine is a key element in medicinal chemistry; its small size and high electronegativity can alter a molecule's conformation, metabolic stability, and binding affinity without significantly increasing its size. researchgate.netnih.gov
The introduction of electron-withdrawing groups like fluorine can enhance binding interactions, metabolic stability, and selectivity. mdpi.com In studies of isatin derivatives as monoamine oxidase (MAO) inhibitors, the fluorophenyl amine moiety was identified as playing a key role in the multipurpose activity of the compounds. nih.gov The potency of these compounds is often attributed to stereochemical changes induced by the C-F bond, which can modulate the reactivity and stability of the molecule during metabolic transformations in biological systems. researchgate.net The 4-fluoro substitution on a benzyl (B1604629) group at the N-1 position has been shown to increase MAO-B inhibitory action compared to an unsubstituted benzyl derivative. nih.gov
While the 4-fluorophenyl group is a significant contributor to bioactivity, variations at the N-1 position with other substituents also yield important SAR insights. Studies comparing different N-substituents have shown that both the type of substituent (aliphatic vs. aromatic) and its specific features influence the resulting biological activity.
For example, in a series of MAO inhibitors, derivatives with aliphatic propargyl and allyl substituents at the N-1 position were more active than their benzyl-substituted counterparts. nih.gov However, within the N-benzyl series, substitution on the phenyl ring was crucial. The presence of p-fluoro or dichlorobenzyl groups at the N-1 position enhanced MAO-B inhibitory activity compared to the unsubstituted N-benzyl derivative. nih.gov In other studies focusing on antiproliferative agents, hybrids bearing an N-benzyl moiety on the isatin core were found to be more active, suggesting that the optimal N-substituent can be target-dependent. nih.gov
Role of Modifications at the C-3 Position in Modulating Biological Response
The C-3 carbonyl group of the indoline-2,3-dione core is a highly reactive site and a primary target for chemical modification to generate diverse libraries of bioactive compounds. nih.govnih.gov Condensation reactions at this position with various nucleophiles lead to a wide range of derivatives, including Schiff bases, hydrazones, and spiro compounds, each with distinct biological profiles. researchgate.net
Isatin-hydrazone derivatives, for instance, have been investigated for their antiproliferative activities. nih.gov In one study, isatin-hydrazones containing 4-nitrobenzylidene and 3-hydroxybenzylidene groups demonstrated cytotoxic effects against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines. nih.gov
Spiro compounds, formed by 1,3-dipolar cycloaddition reactions at the C-3 position, represent another major class of isatin derivatives. mdpi.com The synthesis of novel functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione (B5365651) derivatives has yielded compounds with significant anticancer potential. mdpi.comnih.gov These complex structures offer a three-dimensional arrangement that can lead to potent and selective interactions with biological targets. For example, a series of spirooxindole-pyrrolines showed significant binding affinity for the CD44 receptor, which is associated with various malignancies. nih.gov Similarly, (5′Z)-3′-(4-chlorophenyl)-5′-[(4-isopropylphenyl)methylene]spiro[indoline-3,2′-thiazolidine]-2,4′-dione has been investigated for its anticancer effects. nih.gov
The bioactivity of these C-3 modified compounds is greatly influenced by the nature of the substituents on both the isatin moiety and the newly introduced side chain. nih.gov
Importance of Stereochemistry and Conformational Features in Activity
The three-dimensional structure of a molecule, including its stereochemistry and preferred conformation, is a critical determinant of its biological activity. For isatin derivatives, these features become particularly important when chiral centers or rigid structures are introduced, often through modification at the C-3 position.
The synthesis of spirooxindoles is often highly stereo-selective, leading to specific diastereomers. mdpi.com The relative configuration of substituents on the newly formed ring can dictate how the molecule fits into a target's binding site. It has been observed that trans-configured spiro compounds are often more stable than their cis counterparts, as the cis conformation can lead to steric hindrance. mdpi.com In other derivatives, such as those containing an enone fragment, the geometry around the double bond is crucial. A trans-configuration is often preferred and can be confirmed by spectroscopic methods. mdpi.com
Pharmacophore Modeling and Identification of Key Structural Features for Desired Activity
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that is responsible for a molecule's biological activity. dovepress.com This approach is invaluable for understanding SAR and designing new, more potent compounds.
For isatin and its derivatives, several pharmacophore models have been developed to elucidate the key features required for various biological activities, such as antiamyloidogenic effects. mdpi.comnih.gov A common pharmacophore model (AAHRR) generated for isatin derivatives identified five essential features:
Two Hydrogen Bond Acceptors (A): These typically correspond to the two carbonyl oxygen atoms at the C-2 and C-3 positions of the isatin core. mdpi.com
One Hydrophobic Region (H): This feature often maps to the core isatin or indoline ring system. mdpi.com
Two Aromatic Rings (R): These correspond to the benzene (B151609) ring of the isatin core and the N-substituted phenyl ring. mdpi.com
The model suggests that the carbonyl groups are crucial for hydrogen bonding interactions with the target receptor, while the aromatic and hydrophobic regions contribute to binding through van der Waals and π-π stacking interactions. The presence of these specific features in a distinct 3D arrangement is considered essential for the desired biological response. Such models, often complemented by 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, help identify the physicochemical properties that correlate with potency and guide the rational design of novel isatin derivatives. nih.gov
Interdisciplinary Research Perspectives and Future Academic Directions
Exploration of Novel Biological Targets for 1-(4-Fluorophenyl)indoline-2,3-dione and its Analogues
The multitarget profile of isatin (B1672199) derivatives is well-documented, with activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral. nih.govnih.gov While significant research has focused on established targets, the chemical versatility of the this compound core structure provides a platform for discovering novel biological interactions.
Future academic pursuits should aim to elucidate new mechanisms of action and identify previously unexplored molecular targets. Isatin analogues have shown promise against a variety of targets, and this knowledge can be leveraged to probe new pathways. For instance, derivatives have been identified as inhibitors of kinases such as c-KIT, EGFR, and HER-2, which are crucial in cancer progression. mdpi.comnih.govresearchgate.net Further screening against broader kinase panels, including those involved in inflammatory and neurodegenerative diseases, could reveal unexpected activities.
One specific area of interest is the exploration of targets in infectious diseases. For example, a related compound, 1-[(4-fluorophenyl) methyl] indole-2,3-dione, was identified through machine learning as a potential inhibitor of peptide deformylase (PDF) in Plasmodium falciparum, the parasite responsible for malaria. bonviewpress.comresearchgate.net This suggests that analogues of this compound could be investigated against a range of microbial enzymes. The structural features of isatins, including the N-H group at position 1 and carbonyls at positions 2 and 3, allow for extensive modification to design analogues that can target specific proteins. nih.govnih.gov Systematic screening of these analogues against diverse biological targets, such as those listed in the table below, will be crucial for uncovering new therapeutic applications.
| Potential Target Class | Specific Examples | Associated Diseases |
| Kinases | c-KIT, EGFR, HER-2, Cyclin-dependent kinases | Cancer, Inflammatory Disorders |
| Proteases | SARS Coronavirus 3CL protease | Viral Infections |
| Enzymes in Pathogens | Plasmodium falciparum Peptide Deformylase (PDF) | Malaria |
| Tubulin | Cancer | |
| Monoamine Oxidase (MAO) | Neurological Disorders |
This exploration will require a combination of phenotypic screening to identify broad cellular effects and target-based screening to pinpoint specific molecular interactions, ultimately expanding the therapeutic landscape for this versatile chemical scaffold. nih.gov
Development of Advanced in vitro and in vivo Pre-clinical Models for Efficacy Studies
To accurately assess the therapeutic potential of this compound and its derivatives, the development and utilization of advanced preclinical models are imperative. While initial in vitro studies often rely on standard cancer cell lines, future research must move towards more clinically relevant models that better recapitulate human disease. researchgate.net
The evaluation of isatin derivatives has been performed in various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer lines. nih.gov More recent studies have employed models such as Ehrlich ascites carcinoma (EAC) cells and human gastric cancer (MGC-803) cells to demonstrate cytotoxic and apoptotic effects. nih.govresearchgate.net To build upon this, future in vitro research should incorporate:
3D Organoid and Spheroid Cultures: These models more closely mimic the tumor microenvironment, providing more predictive data on drug efficacy and penetration.
Co-culture Systems: Integrating cancer cells with stromal and immune cells can help elucidate the compound's effects on the tumor ecosystem.
Patient-Derived Cell Lines: Using cells taken directly from patient tumors can offer insights into efficacy against specific, clinically relevant cancer subtypes.
In parallel, the evolution of in vivo models is critical. Xenograft models, where human cancer cells are implanted into immunodeficient mice, have been used to demonstrate the tumor growth inhibition of isatin analogues. researchgate.netnih.gov Future directions for in vivo studies should include:
Patient-Derived Xenograft (PDX) Models: These models, which involve the implantation of patient tumor fragments, maintain the heterogeneity of the original tumor and are considered more predictive of clinical outcomes. nih.gov
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously in an immunocompetent host, allowing for the study of drug interactions with the immune system.
Alternative Model Organisms: The zebrafish model has been successfully used to evaluate the anti-melanogenic activity of indole-thiazolidine-2,4-dione derivatives, demonstrating its utility for rapid in vivo screening. mdpi.com
By employing these advanced models, researchers can gain a more comprehensive understanding of the efficacy, mechanism of action, and potential limitations of this compound analogues before clinical translation.
Integration of High-Throughput Screening with Rational Design for Lead Optimization
The optimization of lead compounds derived from the this compound scaffold will be significantly accelerated by the synergistic integration of high-throughput screening (HTS) and rational drug design. This dual approach allows for the rapid evaluation of large compound libraries while simultaneously using structural and mechanistic insights to guide the synthesis of more potent and selective molecules. nih.gov
HTS enables the automated testing of thousands of compounds for a specific biological activity. dovepress.com In the context of isatin analogues, HTS can be employed to:
Screen diverse libraries of this compound derivatives against novel biological targets identified in initial studies.
Identify compounds that are active in complex cellular assays, such as those measuring apoptosis or inhibition of angiogenesis.
Determine absorption, distribution, metabolism, and excretion (ADME) properties early in the discovery process to filter out compounds with poor pharmacokinetic profiles. nih.gov
Complementing HTS, rational design utilizes computational and structural biology to guide the modification of lead compounds. The unique reactivity of the isatin core, particularly at the C3 carbonyl group, provides a versatile platform for chemical transformations. uevora.pt Rational design strategies include:
Structure-Activity Relationship (SAR) Studies: As demonstrated with bis-isatin hybrids, systematic modification of the isatin core (e.g., at the C3 and C-5 positions) can lead to analogues with significantly enhanced anticancer activity. nih.gov
Molecular Hybridization: Combining the isatin scaffold with other pharmacologically active moieties, such as 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole, is a proven strategy for creating novel compounds with improved biological profiles. nih.govnih.govmdpi.com
Structure-Based Design: Utilizing the crystal structures of target proteins, researchers can design ligands that fit precisely into the active site, enhancing binding affinity and selectivity. This has been applied in the design of inhibitors for targets like the c-KIT kinase. nih.govresearchgate.net
A powerful example of this integrated approach is diversity-based high-throughput virtual screening (D-HTVS), which uses computational docking to screen large virtual libraries against a target protein before synthesizing and testing the most promising candidates. nih.gov This rational screening method efficiently identifies novel inhibitors, as shown in the discovery of dual EGFR-HER2 inhibitors. nih.gov By combining the broad discovery power of HTS with the precision of rational design, future research can efficiently optimize this compound analogues into viable drug candidates.
Application of Chemoinformatics and Artificial Intelligence in Future Research Endeavors
The fields of chemoinformatics and artificial intelligence (AI) are set to revolutionize the discovery and development of new therapeutics, and their application to research on this compound is a promising future direction. nih.gov These computational tools can analyze vast datasets to predict biological activities, optimize molecular properties, and accelerate the design-make-test-analyze cycle. nih.govmdpi.com
Machine learning (ML), a subset of AI, has already demonstrated its utility in identifying promising isatin-based compounds. In one study, an ML model successfully predicted 1-[(4-fluorophenyl) methyl] indole-2,3-dione as a potential drug lead against peptide deformylase in Plasmodium falciparum by filtering a large library of bioactive compounds. bonviewpress.comresearchgate.net This highlights the power of AI to identify novel therapeutic leads from extensive chemical databases.
Future applications of chemoinformatics and AI in this research area include:
Predictive Modeling: AI algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel this compound analogues before they are synthesized. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
Virtual Screening and Docking: AI can enhance virtual screening protocols by improving the accuracy of binding pose and affinity predictions, leading to the identification of more potent inhibitors. nih.gov Molecular docking studies are already used to understand the binding modes of isatin derivatives with their targets, such as the c-KIT kinase domain. nih.govresearchgate.net
ADMET Prediction: AI-based tools are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties of drug candidates. mdpi.com Applying these tools early in the discovery process can help avoid costly late-stage failures by deprioritizing compounds with unfavorable pharmacokinetic or toxicity profiles.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing novel chemical starting points that may not be conceived through traditional medicinal chemistry approaches.
By integrating these computational methods, researchers can move many experiments from the laboratory to a virtual environment, enabling the rapid investigation of billions of molecules and providing unbiased hypotheses for lead generation and optimization. nih.gov
Collaborative Research Opportunities in Medicinal Chemistry and Chemical Biology
The multifaceted nature of drug discovery centered on this compound and its analogues inherently calls for robust collaboration between various scientific disciplines. The journey from a promising chemical scaffold to a clinically effective drug requires a convergence of expertise, creating significant opportunities for collaborative research between medicinal chemistry and chemical biology.
Medicinal chemists are adept at the design and synthesis of novel molecules. Their expertise is crucial for creating libraries of this compound derivatives with diverse chemical properties, a necessary step for exploring structure-activity relationships and optimizing lead compounds. nih.govtaylorfrancis.com The synthesis of isatin-based hybrids, spiro-heterocycles, and other complex structures relies on sophisticated organic synthesis techniques. dovepress.comnih.gov
Chemical biologists, on the other hand, specialize in developing and using chemical tools to study and manipulate biological systems. Their contributions are vital for:
Target Identification and Validation: Chemical biologists can employ techniques like activity-based protein profiling and chemoproteomics to identify the specific cellular targets of bioactive isatin analogues.
Mechanism of Action Studies: They can design and utilize molecular probes and cellular assays to unravel the complex biological pathways through which these compounds exert their effects.
Development of Biological Assays: The creation of sensitive and reliable in vitro and cell-based assays is essential for high-throughput screening and efficacy testing, a core competency of chemical biology.
The synergy between these fields is evident. Medicinal chemists can synthesize novel compounds based on hypotheses generated from chemical biology studies, and chemical biologists can then use these compounds as tools to further probe biological processes. This iterative cycle of design, synthesis, and biological evaluation is the cornerstone of modern drug discovery. nih.gov Furthermore, collaborations extending to computational chemists, pharmacologists, and clinicians will be essential for advancing the most promising compounds through preclinical and clinical development.
Conclusion
Summary of Key Academic Discoveries Regarding 1-(4-Fluorophenyl)indoline-2,3-dione
Scholarly research has established this compound as a versatile synthetic intermediate and a molecule of interest within the broader class of isatin (B1672199) derivatives. Isatin (1H-indole-2,3-dione) and its analogues are recognized for their wide-ranging biological activities, including anticancer, antimicrobial, and antiviral properties, providing a strong impetus for the synthesis and investigation of novel derivatives. researchgate.netresearchgate.net
Key academic discoveries related to this compound primarily revolve around its utility as a precursor in the synthesis of more complex heterocyclic systems. For instance, it has been successfully employed as a starting material for creating novel spiro[azetidine-2,3′-indoline]-2′,4-diones. nih.gov This highlights the compound's role as a foundational scaffold for generating structurally diverse molecules with potential therapeutic applications. The isatin core is a key pharmacophore in several FDA-approved drugs, such as Sunitinib, underscoring the significance of developing new isatin-based compounds. acs.orgdovepress.com
The synthesis of N-substituted isatins, including the 1-(4-Fluorophenyl) variant, is a well-explored area of research. These compounds are often prepared through the reaction of a corresponding isatin with an appropriate benzyl (B1604629) halide. The introduction of the 4-fluorophenyl group at the N1 position of the indoline-2,3-dione core is a strategic modification aimed at modulating the compound's physicochemical and biological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.
While much of the research focuses on using this compound as a building block, derivatives originating from it have shown notable biological potential. For example, spirooxindole derivatives synthesized from N-substituted isatins have been investigated for their anticancer activities. nih.govmdpi.com Molecular docking studies on related complex structures have shown favorable binding affinities to various cancer-related protein targets, suggesting that the this compound scaffold contributes to the molecular framework necessary for such interactions. acs.orgnih.gov
Broader Implications for Heterocyclic Chemistry and Drug Discovery Research
The study of this compound and its derivatives has significant implications for the fields of heterocyclic chemistry and drug discovery. The indoline-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry due to its inherent biological activities and its synthetic versatility. researchgate.netresearchgate.net Research on specific N-substituted analogues like this compound contributes valuable data to the structure-activity relationship (SAR) models for this class of compounds.
The synthetic accessibility of the isatin core allows for extensive chemical modifications at various positions, particularly at the N1 position and the C3 carbonyl group. icm.edu.pl The exploration of reactions involving this compound demonstrates its utility in constructing complex molecular architectures, such as spiro-heterocycles. nih.gov These complex structures are of great interest in drug discovery as they introduce three-dimensional diversity, which can lead to improved target selectivity and potency.
Furthermore, the incorporation of a fluorinated phenyl ring is a key design element. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's conformational preferences, pKa, and metabolic pathways. The successful synthesis and use of this compound encourage the continued exploration of fluorinated analogues of other bioactive scaffolds. This aligns with the broader trend in medicinal chemistry of utilizing fluorine substitution to optimize drug-like properties.
The body of research surrounding isatin derivatives, including this specific compound, provides a rich library of chemical entities for screening against a wide array of biological targets. These compounds have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. researchgate.netmdpi.com The ongoing synthesis of new derivatives based on the this compound template expands the chemical space available to researchers, increasing the probability of discovering novel therapeutic leads.
Unanswered Questions and Promising Avenues for Continued Scholarly Investigation
Despite its utility as a synthetic intermediate, several aspects of this compound itself remain underexplored, presenting numerous opportunities for future research.
A primary unanswered question is the full extent of the intrinsic biological activity of this compound. While its derivatives have been the main focus of biological evaluations, a comprehensive screening of the parent compound against a diverse panel of pharmacological targets is lacking. Such studies could reveal novel activities and provide a baseline for understanding the contributions of further structural modifications.
Promising avenues for future investigation include:
Expanded Biological Screening: A systematic evaluation of this compound against various cancer cell lines, viral strains, and microbial pathogens could uncover direct therapeutic potential. nih.gov Investigating its activity as an inhibitor of specific enzymes, such as kinases or monoamine oxidase, could also be fruitful, given the known activities of the broader isatin class. medchemexpress.com
Mechanistic Studies: For any identified biological activity, detailed mechanistic studies would be crucial. Elucidating how this compound or its derivatives exert their effects at a molecular level is essential for rational drug design and optimization.
Development of Novel Synthetic Methodologies: While the synthesis of N-substituted isatins is established, the development of more efficient, greener, or stereoselective synthetic routes remains a valuable pursuit in organic chemistry. mdpi.com This could facilitate the production of a wider range of derivatives for biological testing.
Probing Structure-Activity Relationships (SAR): A systematic modification of the this compound structure would provide deeper insights into its SAR. This could involve altering the position of the fluorine atom on the phenyl ring, introducing other substituents, or modifying the isatin core itself. Comparing the biological activities of these new analogues would help to build a more complete picture of the chemical features required for potency and selectivity.
Computational and In Silico Studies: Predictive computational models, including ADME (absorption, distribution, metabolism, and excretion) property predictions and molecular docking, could guide the synthesis of new derivatives with improved pharmacokinetic profiles and target-binding affinities. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
